1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione
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Overview
Description
1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione is an organic compound with a complex structure that includes phenyl and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, providing a robust and versatile approach to large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl or pyridyl rings .
Scientific Research Applications
1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and pyridyl groups can form π-π interactions and hydrogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-1,5-pentanedione: Lacks the pyridyl group, resulting in different chemical properties and reactivity.
3-(4-Pyridyl)-1,5-pentanedione: Lacks the phenyl groups, affecting its interactions and applications.
Uniqueness
1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical properties and potential for diverse applications. The combination of these groups allows for versatile reactivity and interactions with various molecular targets .
Properties
CAS No. |
5337-49-5 |
---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione |
InChI |
InChI=1S/C22H19NO2/c24-21(18-7-3-1-4-8-18)15-20(17-11-13-23-14-12-17)16-22(25)19-9-5-2-6-10-19/h1-14,20H,15-16H2 |
InChI Key |
KVWZIGDMLLZZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
boiling_point |
369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992) 187-189 °C (decomposes) Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg 188.00 °C. @ 760.00 mm Hg 101 °C 369-372 ° 212 °F |
Color/Form |
Colorless liquid Oil |
density |
1.062 to 1.124 at 68 °F (USCG, 1999) 0.72 Relative density (water = 1): 0.7 1.33 g/cm³ 1.10 |
flash_point |
>95 °C c.c. |
melting_point |
less than 20 °F (USCG, 1999) Freezing point: -14 °C -14 °C -33 °C 7 °F |
physical_description |
Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999) Liquid Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1] CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR. CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR. Colorless liquid with a pungent odor. |
Related CAS |
29257-65-6 |
solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Miscible with water Soluble in ethanol, benzene, ether Miscible with ethanol Solubility in water: miscible Miscible |
vapor_density |
3.4 (Air = 1) Relative vapor density (air = 1): 3.5 Relative vapor density (air = 1): 1.05 |
vapor_pressure |
17 mmHg at 68 °F (NTP, 1992) 0.6 [mmHg] Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution) 0.6 mm Hg at 30 °C Vapor pressure, kPa at 20 °C: 2.3 17 mmHg |
Origin of Product |
United States |
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